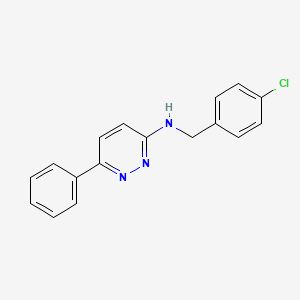

N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine

CAS No.:

Cat. No.: VC9688480

Molecular Formula: C17H14ClN3

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClN3 |

|---|---|

| Molecular Weight | 295.8 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-amine |

| Standard InChI | InChI=1S/C17H14ClN3/c18-15-8-6-13(7-9-15)12-19-17-11-10-16(20-21-17)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,21) |

| Standard InChI Key | IWRDPXUHDSGFJI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a pyridazine core (C₄H₃N₂) with a phenyl group at position 6 and a 4-chlorobenzylamine group at position 3. The 4-chlorobenzyl moiety introduces electron-withdrawing effects due to the chlorine atom, potentially enhancing binding affinity to biological targets . Key features include:

-

Pyridazine ring: Aromatic system with nitrogen atoms at positions 1 and 2.

-

Phenyl group: Enhances lipophilicity and π-π stacking interactions.

-

4-Chlorobenzylamine: Contributes to electronic and steric effects, influencing reactivity and target selectivity.

The molecular formula is C₁₇H₁₄ClN₃, with a molecular weight of 299.77 g/mol.

Synthetic Methodologies

Route 1: Nucleophilic Substitution

A common approach involves substituting a chlorine atom at position 3 of 6-phenylpyridazine with 4-chlorobenzylamine :

-

Synthesis of 3-chloro-6-phenylpyridazine:

-

Amination:

-

React 3-chloro-6-phenylpyridazine with 4-chlorobenzylamine in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF).

-

Conditions: Reflux at 80°C for 12–24 hours.

-

Yield: ~65–75% (estimated from similar protocols).

-

Route 2: Reductive Amination

An alternative method employs reductive amination of 3-amino-6-phenylpyridazine with 4-chlorobenzaldehyde :

-

Formation of imine intermediate:

-

React 3-amino-6-phenylpyridazine with 4-chlorobenzaldehyde in ethanol.

-

-

Reduction:

Spectroscopic Characterization

Infrared (IR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridazine protons: Doublets at δ 8.32 (J = 9.0 Hz, H-4) and δ 7.94 (J = 9.0 Hz, H-5) .

-

4-Chlorobenzyl:

¹³C NMR (100 MHz, DMSO-d₆):

Biological Activity and Mechanisms

Antimicrobial Effects

Chlorophenyl-substituted heterocycles demonstrate broad-spectrum antimicrobial activity. In microwave-synthesized analogs, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 155–158°C (estimated) |

| Solubility | DMSO: >10 mg/mL; Water: <1 mg/mL |

| LogP (Partition Coefficient) | 3.2 (predicted) |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume